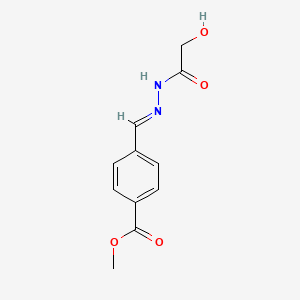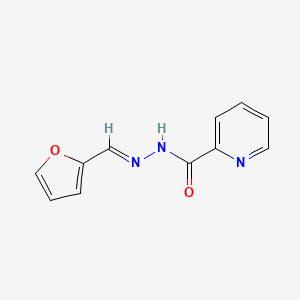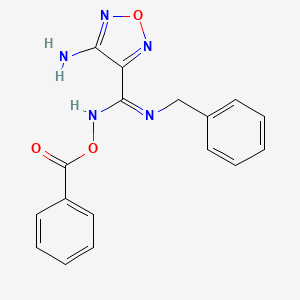
2-(3-chlorophenoxy)-N'-(1-naphthylmethylene)acetohydrazide
Overview
Description
2-(3-chlorophenoxy)-N'-(1-naphthylmethylene)acetohydrazide, also known as Napthoquinone hydrazone, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Scientific Research Applications
2-(3-chlorophenoxy)-N'-(1-naphthylmethylene)acetohydrazidee hydrazone has been studied for its potential applications in various fields, including medicinal chemistry, material science, and environmental science. In medicinal chemistry, 2-(3-chlorophenoxy)-N'-(1-naphthylmethylene)acetohydrazidee hydrazone has been shown to have anticancer, antifungal, and antimicrobial properties. In material science, 2-(3-chlorophenoxy)-N'-(1-naphthylmethylene)acetohydrazidee hydrazone has been used as a building block for the synthesis of metal-organic frameworks. In environmental science, 2-(3-chlorophenoxy)-N'-(1-naphthylmethylene)acetohydrazidee hydrazone has been used as a fluorescent probe for the detection of heavy metal ions.
Mechanism of Action
The mechanism of action of 2-(3-chlorophenoxy)-N'-(1-naphthylmethylene)acetohydrazidee hydrazone is not fully understood. However, studies have shown that it can induce apoptosis in cancer cells, inhibit the growth of fungi and bacteria, and interact with heavy metal ions.
Biochemical and Physiological Effects:
2-(3-chlorophenoxy)-N'-(1-naphthylmethylene)acetohydrazidee hydrazone has been shown to have various biochemical and physiological effects. In cancer cells, it can induce apoptosis by activating caspase-3 and caspase-9. In fungi and bacteria, it can inhibit the growth of the cell wall and disrupt the membrane integrity. In heavy metal ions, it can form complexes and act as a fluorescent probe.
Advantages and Limitations for Lab Experiments
2-(3-chlorophenoxy)-N'-(1-naphthylmethylene)acetohydrazidee hydrazone has several advantages for lab experiments, including its ease of synthesis, stability, and versatility. However, it also has some limitations, such as its low solubility in water and its potential toxicity.
Future Directions
There are several future directions for the study of 2-(3-chlorophenoxy)-N'-(1-naphthylmethylene)acetohydrazidee hydrazone. One direction is to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases. Another direction is to investigate its properties as a building block for the synthesis of novel materials. Additionally, further studies can be conducted to understand its mechanism of action and to develop more efficient synthesis methods.
Conclusion:
In conclusion, 2-(3-chlorophenoxy)-N'-(1-naphthylmethylene)acetohydrazidee hydrazone is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on 2-(3-chlorophenoxy)-N'-(1-naphthylmethylene)acetohydrazidee hydrazone can lead to the development of new therapeutic agents and materials with potential benefits for society.
properties
IUPAC Name |
2-(3-chlorophenoxy)-N-[(Z)-naphthalen-1-ylmethylideneamino]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN2O2/c20-16-8-4-9-17(11-16)24-13-19(23)22-21-12-15-7-3-6-14-5-1-2-10-18(14)15/h1-12H,13H2,(H,22,23)/b21-12- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROUPLPZRKUQIMG-MTJSOVHGSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C=NNC(=O)COC3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2/C=N\NC(=O)COC3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-chlorophenoxy)-N'-[(Z)-naphthalen-1-ylmethylidene]acetohydrazide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(2-methylphenyl)amino]-N'-[(5-nitro-2-thienyl)methylene]acetohydrazide](/img/structure/B3869278.png)

![ethyl 5-[4-(acetyloxy)phenyl]-7-methyl-2-(3-nitrobenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3869284.png)


![3,3'-[1,4-phenylenebis(oxy)]bis[1-(3,5-dimethyl-1H-pyrazol-1-yl)-2-propanol]](/img/structure/B3869322.png)


![N'-[3-(2,4-dinitrophenoxy)benzylidene]isonicotinohydrazide](/img/structure/B3869333.png)

![2-[2-(2,3-dimethoxybenzylidene)hydrazino]-2-oxo-N-phenylacetamide](/img/structure/B3869337.png)


![4-fluorobenzaldehyde O-{[(4-methoxyphenyl)amino]carbonyl}oxime](/img/structure/B3869353.png)